molecular formula C8H6FN B582360 2-Ethynyl-5-fluoro-3-methylpyridine CAS No. 1372103-93-9

2-Ethynyl-5-fluoro-3-methylpyridine

Cat. No.: B582360
CAS No.: 1372103-93-9
M. Wt: 135.141
InChI Key: OPMDYOPIDONVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-5-fluoro-3-methylpyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of an ethynyl group at the second position, a fluorine atom at the fifth position, and a methyl group at the third position on the pyridine ring. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Scientific Research Applications

2-Ethynyl-5-fluoro-3-methylpyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluoro-3-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-3-methylpyridine.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran, at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to an industrial scale, ensuring the reaction conditions are optimized for large-scale production.

    Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluoro-3-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.

    Addition Reactions: Electrophiles like bromine or iodine can be used in addition reactions with the ethynyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while addition reactions can lead to the formation of dihalo compounds.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to the modulation of their activity. The fluorine atom, being highly electronegative, can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Ethynyl-3-fluoro-5-methylpyridine: This compound has a similar structure but with the positions of the fluorine and methyl groups swapped.

    3-Ethynyl-2-fluoropyridine: This compound has the ethynyl group at the third position and the fluorine atom at the second position on the pyridine ring.

    2-Fluoro-5-methylpyridine-3-boronic acid: This compound has a boronic acid group in place of the ethynyl group.

Uniqueness

2-Ethynyl-5-fluoro-3-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethynyl group at the second position and the fluorine atom at the fifth position on the pyridine ring makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

2-ethynyl-5-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMDYOPIDONVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.